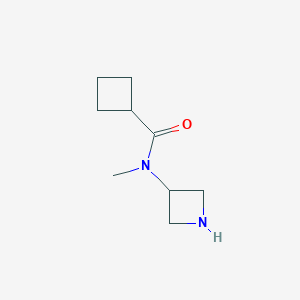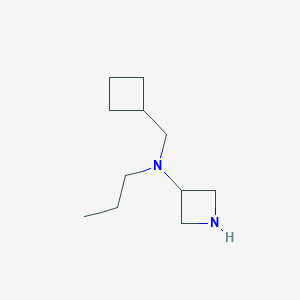![molecular formula C11H14N2OS B7936831 (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone](/img/structure/B7936831.png)
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone is an intricate organic compound featuring a hybrid structure combining pyrrolidine and thiophene rings. This structure renders it unique and versatile for a myriad of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep organic synthesis methodologies. Here's a simplified outline of one possible synthetic route:
Formation of the Pyrrolidine Ring: : Begin with the preparation of a precursor, like pyrrole, through cyclization reactions under controlled conditions.
Incorporation of the Thiophene Ring: : Use cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the thiophene moiety to the pyrrolidine ring. Reactions often necessitate palladium catalysts and specific temperature and pressure conditions to optimize yield.
Methanone Formation: : Introduce the methanone group through oxidation reactions utilizing reagents such as manganese dioxide or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production scale synthesis of this compound demands rigorous quality control, cost-effective methodologies, and efficient reaction conditions. Continuous flow reactors are increasingly employed for such syntheses, ensuring consistency, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be subjected to oxidation reactions, altering functional groups within its structure.
Reduction: : Reduction reactions often target the methanone moiety, converting it into various reduced forms like alcohols or amines.
Substitution: : Both the thiophene and pyrrolidine rings can undergo substitution reactions, leading to a plethora of derivative compounds.
Common Reagents and Conditions
Oxidation: : Manganese dioxide, chromium trioxide, potassium permanganate.
Reduction: : Hydrogen gas with catalysts (Pd, Pt), sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, electrophilic reagents, nucleophiles.
Major Products
Depending on the reaction and conditions, major products vary widely. For example, oxidation may produce carboxylic acids, while reduction could yield corresponding alcohols or amines.
Scientific Research Applications
In Chemistry
The compound's unique structure makes it a valuable candidate in the synthesis of novel organic materials. It is often studied for its potential in creating new polymers and complex organic frameworks.
In Biology and Medicine
Research indicates potential applications in pharmacology due to the compound's bioactive nature. It's studied for its therapeutic potential in treating neurological disorders and as a pharmacophore in drug design.
In Industry
This compound is explored in the development of advanced materials, including organic semiconductors and functionalized polymers, which have applications in electronic devices and materials science.
Mechanism of Action
Molecular Targets and Pathways
The compound's interaction with biological systems involves binding to specific enzymes and receptors. Research indicates that it can modulate neurotransmitter pathways, thus showing promise in neuropharmacology. Its mechanism of action often involves interactions at the molecular level with proteins and nucleic acids.
Comparison with Similar Compounds
Uniqueness
While many compounds feature either pyrrolidine or thiophene rings, the combination found in (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone is relatively rare, giving it unique physical and chemical properties.
Similar Compounds
(Pyrrol-2-yl)(thiophen-3-yl)methanone: : A simpler analog lacking the hexahydropyrrolo ring, exhibiting different reactivity and biological activity.
Thiophen-2-yl-pyrrolidine: : Shares the thiophene and pyrrolidine structure but lacks the methanone group.
Benzoylthiophene: : Incorporates thiophene and benzene rings with a methanone group, differing significantly in aromaticity and reactivity.
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11(8-1-2-15-7-8)13-5-9-3-12-4-10(9)6-13/h1-2,7,9-10,12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZZZCNEHWENFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B7936752.png)









![(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B7936842.png)
![(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone](/img/structure/B7936851.png)
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(pyridin-3-yl)methanone](/img/structure/B7936852.png)
![isobutyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936860.png)
